Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate is a complex organic compound that features a piperidine ring, an amide linkage, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by its coupling with a benzoic acid derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-aminopiperidin-1-yl)acetate hydrochloride
- Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride
Uniqueness
Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate is unique due to its specific structure, which combines a piperidine ring with a benzoate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H21N3O3 |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C15H21N3O3/c1-21-15(20)11-2-4-13(5-3-11)17-14(19)10-18-8-6-12(16)7-9-18/h2-5,12H,6-10,16H2,1H3,(H,17,19) |
InChI Key |
VVMNJVRVGJGCNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.